Sodium 4-hydroxyphenylglyoxylate

説明

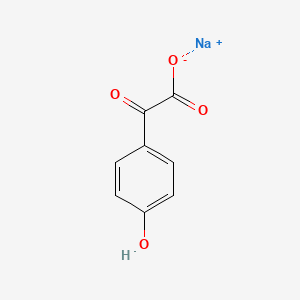

Sodium 4-hydroxyphenylglyoxylate is a chemical compound with the molecular formula C8H5NaO4. It is the sodium salt of 4-hydroxyphenylglyoxylic acid. This compound is known for its applications in various scientific research fields, particularly in the study of oxidative stress mechanisms and the development of antioxidative drugs .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyphenylglyoxylate can be synthesized through the reaction of 4-hydroxyphenylglyoxylic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxyphenylglyoxylic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out at room temperature and the product is obtained by evaporating the solvent .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process .

化学反応の分析

Nucleophilic Reactions at the Glyoxylate Group

The glyoxylate moiety (C=O adjacent to a carboxylate group) is susceptible to nucleophilic attack. Key reactions include:

-

Amine Condensation : Reacts with primary amines (e.g., aniline) to form Schiff bases, releasing water. For example:

This is analogous to glyoxylic acid’s reactivity with amines .

-

Reduction : The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), yielding 4-hydroxyphenylglycolic acid derivatives.

Electrophilic Aromatic Substitution

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-hydroxyphenylglyoxylate |

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-4-hydroxyphenylglyoxylate |

| Halogenation | Cl₂/FeCl₃ or Br₂/Fe | 3-Halo-4-hydroxyphenylglyoxylate |

The meta position relative to the hydroxyl group is most reactive due to steric and electronic effects.

Decarboxylation and Thermal Decomposition

Under acidic or high-temperature conditions, the glyoxylate group may undergo decarboxylation:

This produces sodium 4-hydroxyphenylacetate, a reaction pathway observed in structurally related sodium carboxylates.

Metal Ion Exchange and Complexation

The sodium ion can be displaced by other cations in solution:

For example, reaction with Fe³⁺ yields an insoluble iron complex, useful in analytical chemistry for metal quantification.

Comparative Reactivity of Related Sodium Salts

A comparison with structurally similar sodium salts highlights distinct reactivity profiles:

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Sodium 4-hydroxybenzoate | Phenol, carboxylate | Electrophilic substitution |

| Sodium phenylglyoxylate | Aromatic, glyoxylate | Nucleophilic addition |

| Sodium 4-hydroxyphenylacetate | Phenol, acetate | Decarboxylation-resistant |

科学的研究の応用

Sodium 4-hydroxyphenylglyoxylate is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It is used to study oxidative stress mechanisms and the role of antioxidants in biological systems.

Medicine: It is investigated for its potential use in developing antioxidative drugs and treatments for oxidative stress-related diseases.

作用機序

The mechanism of action of sodium 4-hydroxyphenylglyoxylate involves its ability to inhibit carnitine palmitoyltransferase I (CPT I), an enzyme involved in fatty acid oxidation. By inhibiting CPT I, this compound can reduce the rate of fatty acid oxidation, which is beneficial in studying metabolic processes and developing treatments for metabolic disorders .

類似化合物との比較

Sodium 4-hydroxyphenylglyoxylate is unique due to its specific inhibitory action on CPT I. Similar compounds include:

4-hydroxyphenylpyruvate: Involved in the catabolism of tyrosine.

4-hydroxybenzoylformic acid: Used in similar oxidative stress studies.

4-hydroxyphenylacetic acid: Another compound used in metabolic studies.

These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.

生物活性

Sodium 4-hydroxyphenylglyoxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of phenylglyoxylate, characterized by the presence of a hydroxyl group on the phenyl ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHNaO

- Molecular Weight : 202.14 g/mol

The compound exhibits properties that make it suitable for various biological applications, particularly in enzymatic reactions and metabolic pathways.

Enzymatic Interactions

- Inhibition of Enzymes : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for fatty acid oxidation. Inhibition of CPT-1 leads to improved insulin sensitivity and glucose metabolism in skeletal muscle, suggesting potential therapeutic applications in metabolic disorders such as diabetes .

- Substrate for Biocatalysis : this compound serves as a substrate for various biocatalytic reactions. For example, it is utilized in the biosynthesis of L-phenylglycine, which is a precursor for several pharmaceutical compounds, including β-lactam antibiotics . The engineered pathways involving this compound demonstrate its significance in synthetic biology and biomanufacturing.

Microbial Degradation

This compound is also involved in microbial degradation processes. Certain bacteria, such as Sulfuritalea hydrogenivorans, have been shown to degrade this compound under anaerobic conditions, indicating its role in bioremediation and environmental microbiology . The degradation pathways include conversion into less harmful metabolites, which is crucial for managing aromatic pollutants.

Case Study 1: Insulin Sensitivity Improvement

A study investigated the effects of this compound on insulin sensitivity in high-fat diet (HFD) mice. Mice treated with this compound showed significant improvements in glucose tolerance tests (GTT) and insulin tolerance tests (ITT), indicating enhanced metabolic function compared to control groups . The findings suggest potential applications in treating insulin resistance.

Case Study 2: Biocatalytic Applications

In another study focusing on the biosynthesis of L-phenylglycine, researchers engineered Escherichia coli strains to enhance the production of this compound as an intermediate. The optimized strains showed a five-fold increase in production efficiency, highlighting the compound's utility in synthetic biology .

Data Tables

特性

IUPAC Name |

sodium;2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZKOKCUGWOJMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15573-67-8 (Parent) | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30202959 | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54537-30-3 | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。